Inauhzin

Vue d'ensemble

Description

Inauhzin est une petite molécule identifiée comme un nouvel activateur de la protéine suppresseur de tumeur p53. Elle a suscité un intérêt significatif en raison de son potentiel en thérapie anticancéreuse, en particulier pour les tumeurs qui conservent une version fonctionnelle de la protéine p53. This compound agit en inhibant l'activité de SIRT1, une protéine qui désacétyle et inactive p53, augmentant ainsi les niveaux de p53 et favorisant ses fonctions de suppression tumorale .

Applications De Recherche Scientifique

Inauhzin has several scientific research applications, including:

Cancer Research: this compound is primarily studied for its potential as an anti-cancer agent.

Biological Studies: This compound is used to study the role of SIRT1 and p53 in cellular processes, including apoptosis and cell cycle regulation.

Drug Development: this compound serves as a lead compound for the development of new anti-cancer drugs.

Mécanisme D'action

Target of Action

Inauhzin (INZ) is a dual inhibitor of SirT1 and IMPDH2 , and acts as an activator of p53 . SirT1 is a protein deacetylase that is often found in high levels in cancer cells . IMPDH2 is a rate-limiting enzyme in de novo guanine nucleotide biosynthesis, crucial for maintaining cellular guanine deoxy- and ribonucleotide pools needed for DNA and RNA synthesis .

Mode of Action

This compound interacts with its targets in a unique way. It inhibits the activity of SirT1 and IMPDH2, leading to the activation of p53 . This suggests that this compound’s interaction with SirT1 and IMPDH2 leads to changes in the cellular environment that favor the activation of p53 .

Biochemical Pathways

This compound affects several biochemical pathways. It triggers the ‘ribosomal stress (RS)-p53 pathway’, which is activated by any stressor or genetic alteration that disrupts ribosomal biogenesis . This pathway is mediated by several ribosomal proteins (RPs), such as RPL11 and RPL5, which inhibit MDM2 and activate p53 . This compound also reduces the levels of cellular GTP and GTP-binding nucleostemin, which is essential for rRNA processing .

Pharmacokinetics

It has been shown that this compound can be safely administered via intraperitoneal injection at doses of 30-60 mg/kg, which effectively induces apoptosis and suppresses tumor growth .

Result of Action

This compound’s action results in the activation of p53, leading to the induction of cellular p53 and inhibition of cell growth . It selectively and efficiently suppresses tumor growth without displaying genotoxicity and with little toxicity to normal cells . This compound also stabilizes p53 and inhibits its ubiquitylation .

Safety and Hazards

Orientations Futures

Analyse Biochimique

Biochemical Properties

Inauhzin plays a crucial role in biochemical reactions by interacting with several key enzymes and proteins. It is a dual inhibitor of SIRT1 and IMP dehydrogenase 2 (IMPDH2), and it acts as an activator of p53 . This compound binds directly to SIRT1, inhibiting its deacetylation activity, which in turn stabilizes and activates p53 . Additionally, this compound inhibits IMP dehydrogenase 2, leading to ribosomal stress and further activation of p53 . These interactions highlight the compound’s potential in cancer therapy by promoting apoptosis in cancer cells.

Cellular Effects

This compound exerts significant effects on various types of cells and cellular processes. It induces p53 activity and suppresses tumor growth by inhibiting SIRT1 . This compound’s impact on cell function includes the induction of p53-dependent apoptosis, cell cycle arrest, and inhibition of cell proliferation . Furthermore, this compound influences cell signaling pathways, gene expression, and cellular metabolism by modulating the p53 signaling pathway . These effects underscore the compound’s potential in targeting cancer cells while sparing normal cells.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with key biomolecules, leading to the activation of p53. This compound inhibits SIRT1, preventing the deacetylation and subsequent degradation of p53 . This stabilization of p53 results in the activation of p53-dependent transcriptional programs that promote apoptosis and cell cycle arrest . Additionally, this compound inhibits IMP dehydrogenase 2, causing ribosomal stress and further activation of p53 through the RPL11/RPL5-MDM2 interaction . These molecular interactions highlight the compound’s dual targeting ability, making it a potent activator of p53.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound induces the expression of p53 target genes at a larger scale or globally, as demonstrated by microarray and real-time PCR analyses . The compound’s stability and degradation over time have been studied, revealing that this compound can effectively induce apoptosis and suppress tumor growth in in vitro and in vivo models . Long-term effects on cellular function include sustained activation of p53 and inhibition of tumor growth .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Preclinical toxicity studies have determined the maximum tolerated dose (MTD) of this compound analogs in mice . The administration of this compound at doses ranging from 30-60 mg/kg has been found to be safe and effective in inducing p53-dependent apoptosis and suppressing tumor growth . Higher doses have shown increased toxicity, highlighting the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with IMP dehydrogenase 2 . By inhibiting IMP dehydrogenase 2, this compound disrupts guanine nucleotide biosynthesis, leading to ribosomal stress and activation of p53 . This interaction affects metabolic flux and metabolite levels, further contributing to the compound’s anti-cancer effects . The modulation of these pathways underscores the compound’s potential in targeting cancer cell metabolism.

Transport and Distribution

This compound’s transport and distribution within cells and tissues involve interactions with specific transporters and binding proteins. The compound’s ability to permeate cells and inhibit SIRT1 and IMP dehydrogenase 2 highlights its effective distribution within cellular compartments . This compound’s localization and accumulation in cancer cells contribute to its potent anti-cancer effects . These properties are crucial for its therapeutic potential in targeting cancer cells.

Subcellular Localization

The subcellular localization of this compound plays a significant role in its activity and function. This compound is known to localize within the nucleus, where it interacts with SIRT1 and p53 . This localization is essential for its ability to inhibit SIRT1 and stabilize p53, leading to the activation of p53-dependent transcriptional programs . Additionally, this compound’s interaction with IMP dehydrogenase 2 in the cytoplasm contributes to ribosomal stress and further activation of p53 . These localization patterns highlight the compound’s multifaceted mechanism of action.

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse d'Inauhzin implique plusieurs étapes, y compris la préparation d'intermédiaires clés et leurs réactions de couplage ultérieures. Les voies de synthèse détaillées et les conditions de réaction sont généralement optimisées pour obtenir des rendements élevés et une pureté élevée. Par exemple, une étude a rapporté la synthèse d'analogues d'this compound par une série de réactions impliquant la formation de liaisons amides et des modifications ultérieures des groupes fonctionnels .

Méthodes de production industrielle

La production industrielle d'this compound impliquerait probablement la mise à l'échelle des protocoles de synthèse en laboratoire tout en garantissant la cohérence, la sécurité et la rentabilité. Cela peut inclure l'utilisation de réacteurs automatisés, de la chimie en flux continu et de mesures rigoureuses de contrôle de la qualité pour produire this compound à une échelle plus importante adaptée aux applications cliniques .

Analyse Des Réactions Chimiques

Types de réactions

Inauhzin subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé dans des conditions spécifiques pour former des dérivés oxydés.

Réduction : Les réactions de réduction peuvent modifier les groupes fonctionnels d'this compound, modifiant potentiellement son activité biologique.

Réactifs et conditions courantes

Les réactifs courants utilisés dans la synthèse et la modification d'this compound comprennent :

Agents oxydants : Tels que le peroxyde d'hydrogène ou le permanganate de potassium.

Agents réducteurs : Tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Agents de substitution : Tels que les halogènes ou les agents alkylants.

Principaux produits formés

Les principaux produits formés à partir de ces réactions comprennent divers analogues d'this compound, chacun ayant des propriétés chimiques et biologiques distinctes. Ces analogues sont souvent évalués pour leur capacité à activer p53 et à inhiber la croissance des cellules cancéreuses .

Applications de la recherche scientifique

This compound a plusieurs applications de recherche scientifique, notamment :

Recherche sur le cancer : this compound est principalement étudié pour son potentiel en tant qu'agent anticancéreux.

Études biologiques : This compound est utilisé pour étudier le rôle de SIRT1 et de p53 dans les processus cellulaires, notamment l'apoptose et la régulation du cycle cellulaire.

Développement de médicaments : this compound sert de composé de tête pour le développement de nouveaux médicaments anticancéreux.

Mécanisme d'action

This compound exerce ses effets en inhibant l'activité de SIRT1, une désacétylase qui inactive p53. En inhibant SIRT1, this compound augmente l'acétylation et la stabilité de p53, conduisant à son activation. p53 activé peut alors induire l'expression de gènes impliqués dans l'arrêt du cycle cellulaire, l'apoptose et la réparation de l'ADN, supprimant ainsi la croissance tumorale . De plus, il a été démontré qu'this compound inhibait la déshydrogénase monophosphate d'inosine 2, contribuant ainsi davantage à ses effets anticancéreux .

Comparaison Avec Des Composés Similaires

Composés similaires

Nutlin-3 : Une autre petite molécule qui active p53 en inhibant l'interaction entre p53 et MDM2.

MI-219 : Une petite molécule qui perturbe l'interaction p53-MDM2, conduisant à l'activation de p53.

RITA : Un composé qui se lie à p53 et empêche sa dégradation par MDM2.

Unicité d'Inauhzin

This compound est unique dans son double mécanisme d'action, ciblant à la fois SIRT1 et la déshydrogénase monophosphate d'inosine 2. Ce double ciblage améliore sa capacité à activer p53 et à supprimer la croissance tumorale plus efficacement que les composés qui ne ciblent qu'une seule voie .

Propriétés

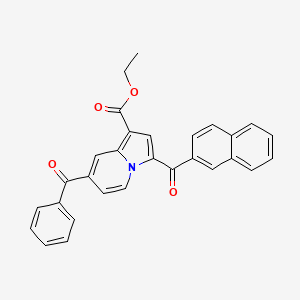

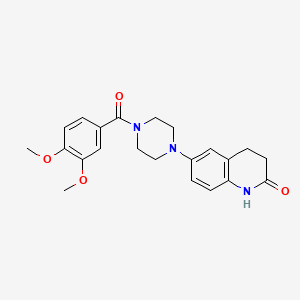

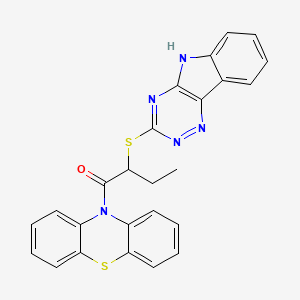

IUPAC Name |

1-phenothiazin-10-yl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)butan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19N5OS2/c1-2-19(33-25-27-23-22(28-29-25)15-9-3-4-10-16(15)26-23)24(31)30-17-11-5-7-13-20(17)32-21-14-8-6-12-18(21)30/h3-14,19H,2H2,1H3,(H,26,27,29) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VHUOXERIKQWIJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1C2=CC=CC=C2SC3=CC=CC=C31)SC4=NC5=C(C6=CC=CC=C6N5)N=N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19N5OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

469.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

309271-94-1 | |

| Record name | 309271-94-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.